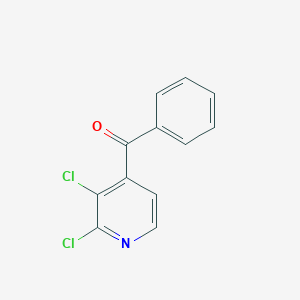
(2,3-Dichloro-4-pyridinyl)phenyl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dichloro-4-pyridinyl)phenyl-methanone is a chemical compound with the molecular formula C12H7Cl2NO It is characterized by the presence of both pyridine and phenyl groups, with two chlorine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichloro-4-pyridinyl)phenyl-methanone typically involves the reaction of 2,3-dichloropyridine with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichloro-4-pyridinyl)phenyl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2,3-Dichloro-4-pyridinyl)phenyl-methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,3-Dichloro-4-pyridinyl)phenyl-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dichloro-4-pyridinyl)phenyl-methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(2,3-Dichloro-4-pyridinyl)phenyl-amine: Similar structure but with an amino group instead of a carbonyl group.
Uniqueness
(2,3-Dichloro-4-pyridinyl)phenyl-methanone is unique due to its specific combination of pyridine and phenyl groups with chlorine substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1353056-49-1 |
|---|---|
Molecular Formula |
C12H7Cl2NO |
Molecular Weight |
252.09 g/mol |
IUPAC Name |
(2,3-dichloropyridin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C12H7Cl2NO/c13-10-9(6-7-15-12(10)14)11(16)8-4-2-1-3-5-8/h1-7H |
InChI Key |
KAUOHHCWVOSNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=NC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


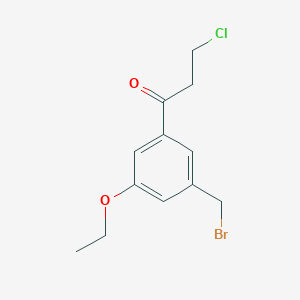
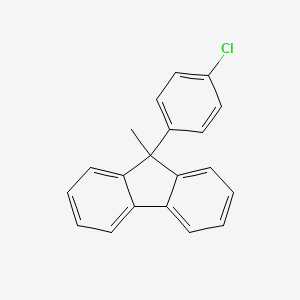
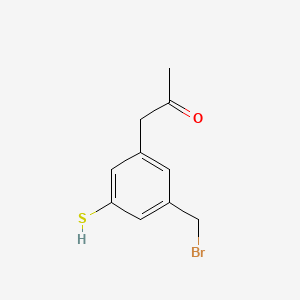

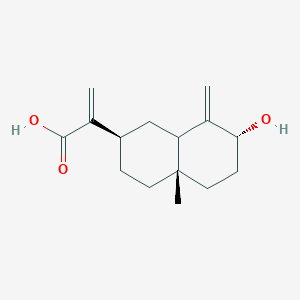

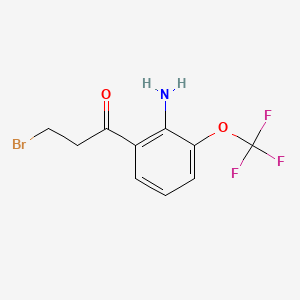
![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
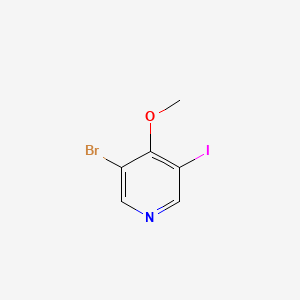
![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)
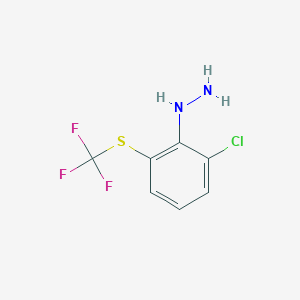
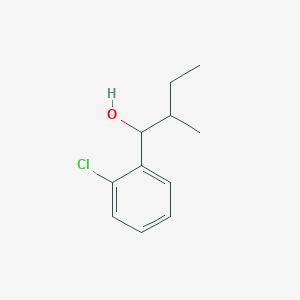
![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid](/img/structure/B14076642.png)
